molecular formula C28H38N4O8S B1680405 Quinterenol sulfate CAS No. 13758-23-1

Quinterenol sulfate

Cat. No.: B1680405
CAS No.: 13758-23-1
M. Wt: 590.7 g/mol
InChI Key: MDQRJOGEVJBXMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of quinterenol sulfate involves the reaction of quinoline derivatives with sulfuric acid. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Quinterenol sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Quinterenol sulfate has a wide range of applications in scientific research, including:

Mechanism of Action

Quinterenol sulfate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific bronchiectasis effect and its use in research focused on respiratory conditions. Its distinct molecular structure and interaction with beta-adrenergic receptors set it apart from other quinoline derivatives .

Comparison with Similar Compounds

Properties

CAS No.

13758-23-1

Molecular Formula

C28H38N4O8S

Molecular Weight

590.7 g/mol

IUPAC Name

5-[1-hydroxy-2-(propan-2-ylamino)ethyl]quinolin-8-ol;sulfuric acid

InChI

InChI=1S/2C14H18N2O2.H2O4S/c2*1-9(2)16-8-13(18)10-5-6-12(17)14-11(10)4-3-7-15-14;1-5(2,3)4/h2*3-7,9,13,16-18H,8H2,1-2H3;(H2,1,2,3,4)

InChI Key

MDQRJOGEVJBXMW-UHFFFAOYSA-N

SMILES

CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.OS(=O)(=O)O

Canonical SMILES

CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Quinterenol sulfate;  CP-10,303-8;  CP 10,303-8;  Quinprenaline sulfate.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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